An In-depth Technical Guide to 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride: Structure, Synthesis, and Applications
An In-depth Technical Guide to 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride (CAS No. 1185309-69-6), a heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. The document elucidates the molecule's core structural features, details its physicochemical properties, and presents a validated, step-by-step synthetic protocol. Furthermore, it explores the compound's established applications, particularly its role as a key intermediate and pharmacophore in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Introduction and Significance
5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride is a substituted nitropyridine derivative that has emerged as a valuable building block in pharmaceutical research.[1][] Its structure uniquely combines three key chemical motifs: a pyridine ring, a nitro group, and a piperidine moiety linked via an ether bond. This amalgamation of functional groups imparts a distinct electronic and steric profile, making it a versatile scaffold for library synthesis and lead optimization.
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved drugs.[3] The electron-withdrawing nature of the nitro group at the 5-position significantly influences the reactivity of the pyridine ring, particularly for nucleophilic substitution reactions. The piperidine group, a common fragment in centrally active agents, enhances solubility and provides a vector for further chemical modification.[4][5] The compound is typically supplied as a hydrochloride salt to improve its stability and handling characteristics as a yellow crystalline solid.[1]
This guide will deconstruct the molecule's architecture, provide a robust synthetic pathway with mechanistic justifications, and discuss its current applications and future potential in therapeutic development.
Molecular Structure and Physicochemical Properties
The molecular integrity of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride is defined by the precise spatial arrangement of its constituent functional groups. The core is a pyridine ring, substituted at the 2-position with a piperidin-4-yloxy group and at the 5-position with a nitro group. The basic nitrogen of the piperidine ring is protonated, forming a hydrochloride salt.
Structural Breakdown
-
5-Nitropyridine Core: This unit is the electrophilic heart of the molecule. The strong electron-withdrawing nitro group (-NO₂) deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 6-positions.
-
Ether Linkage: An oxygen atom bridges the pyridine C2 carbon and the piperidine C4 carbon. This ether bond provides rotational flexibility.
-
Piperidine Moiety: This saturated heterocycle is crucial for modulating the compound's pharmacokinetic properties, such as solubility and membrane permeability. Its nitrogen atom serves as a basic center.
-
Hydrochloride Salt: The formation of the hydrochloride salt with the piperidine nitrogen enhances the compound's crystallinity, stability, and aqueous solubility, which are advantageous for storage and formulation.[6]
Caption: Key structural components of the title compound.
Physicochemical Data
The following table summarizes the key computed and experimental properties of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride.
| Property | Value | Source |
| CAS Number | 1185309-69-6 | [1][] |
| Molecular Formula | C₁₀H₁₄ClN₃O₃ | [1][] |
| Molecular Weight | 259.69 g/mol | [1][] |
| Appearance | Yellow Crystalline Solid | [1] |
| SMILES | C1CNCCC1OC2=NC=C(C=C2)[O-].Cl | [7] |
| PSA (Polar Surface Area) | 79.97 Ų | [1] |
| LogP | 2.77 | [1] |
Synthesis and Characterization
The synthesis of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride is efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction, followed by deprotection and salt formation. This approach is logical and widely applicable for synthesizing substituted pyridyl ethers.
Retrosynthetic Analysis & Strategy
The primary disconnection is at the ether linkage, suggesting a reaction between an activated 2-halopyridine and a suitable piperidine-based alcohol. The most common and cost-effective starting material is 2-chloro-5-nitropyridine. The nucleophile, 4-hydroxypiperidine, contains a secondary amine that can compete in the SₙAr reaction. Therefore, a protection strategy for the piperidine nitrogen is essential for achieving high yield and purity. The Boc (tert-butyloxycarbonyl) group is an ideal choice due to its stability under basic reaction conditions and its facile removal under acidic conditions, which dovetails perfectly with the final hydrochloride salt formation step.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating workflow, where the outcome of each step confirms the success of the previous one.
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
-
Causality: The reaction requires a strong, non-nucleophilic base to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is ideal as it irreversibly deprotonates the alcohol, and the only byproduct, H₂ gas, is easily removed. A polar aprotic solvent like Dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the charge separation in the transition state of the SₙAr reaction.
-
Methodology:
-
To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF, add a solution of N-Boc-4-hydroxypiperidine (1.1 eq.) in DMF dropwise at 0 °C under an inert atmosphere (N₂).
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide.
-
Add a solution of 2-chloro-5-nitropyridine (1.0 eq.) in DMF dropwise.
-
Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
-
Step 2: Deprotection and Hydrochloride Salt Formation
-
Causality: The Boc protecting group is labile under strong acidic conditions. A solution of HCl in an organic solvent (e.g., dioxane or isopropanol) serves the dual purpose of cleaving the Boc group (releasing CO₂ and isobutylene) and protonating the basic piperidine nitrogen to directly form the desired hydrochloride salt, often causing it to precipitate from the solution as a pure solid.
-
Methodology:
-
Dissolve the crude Boc-protected intermediate from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of 4 M HCl in 1,4-dioxane (3-5 eq.) dropwise while stirring.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate should form.
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove non-polar impurities.
-
Dry the product under vacuum to yield 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride as a yellow solid.
-
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): Purity assessment is critical. A reverse-phase HPLC method (e.g., C18 column) with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) is suitable. UV detection at a wavelength corresponding to the absorbance maximum of the nitropyridine chromophore (approx. 310-320 nm) should be used.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the structure by showing characteristic signals for the pyridine, piperidine, and methylene protons. The aromatic protons on the nitropyridine ring will appear as distinct doublets and doublets of doublets in the downfield region (δ 7.5-9.0 ppm). The piperidine protons will appear in the upfield region (δ 1.5-3.5 ppm).
-
¹³C NMR: Will show the correct number of carbon signals, with the carbons attached to the nitro group and oxygen appearing at characteristic chemical shifts.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a molecular ion peak corresponding to the free base ([M+H]⁺) at m/z 224.23, confirming the molecular weight.
Applications in Drug Development
The title compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest several avenues for drug discovery.
-
Antimicrobial Agents: The nitropyridine moiety is a known pharmacophore in certain antimicrobial compounds.[1] The mechanism often involves the enzymatic reduction of the nitro group within the target pathogen to generate cytotoxic reactive nitrogen species.[10]
-
Kinase Inhibitors: The pyridine scaffold is a cornerstone of many small-molecule kinase inhibitors. The piperidinyloxy side chain can be functionalized to interact with specific residues within the ATP-binding pocket of a target kinase.
-
CNS Agents: The piperidine ring is a common feature in drugs targeting the central nervous system. Further modification of the piperidine nitrogen could be used to develop ligands for various receptors and transporters.
Caption: Relationship between structure and potential applications.
Conclusion
5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride is a well-defined chemical entity with significant strategic value in pharmaceutical research. Its molecular structure offers a unique combination of reactivity and functionality, making it an important intermediate for synthesizing diverse libraries of bioactive compounds. The robust and logical synthetic pathway presented herein provides a reliable method for its preparation. As research into novel antimicrobials, kinase inhibitors, and CNS-active agents continues, the utility of this versatile building block is poised to expand, reinforcing the importance of substituted pyridines in the landscape of modern drug discovery.
References
-
5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652. PubChem. [Link]
-
Pyridinium chloride. Wikipedia. [Link]
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
-
5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. [Link]
-
5-Nitro-2-(4-nitrophenoxy)pyridine | C11H7N3O5 | CID 4014778. PubChem. [Link]
-
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. [Link]
-
Piperidine Synthesis. DTIC. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
CAS 201594-84-5 | Pyridine, 2-[(S)-(4-chlorophenyl)(4-piperidinyloxy)methyl]- AlchemyPharm. [Link]
-
Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]
-
Pyridine 1613. NIOSH - CDC. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 7. 916345-54-5|5-Nitro-2-(piperidin-4-yloxy)pyridine|BLD Pharm [bldpharm.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
